
Iodoazomycin arabinoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoazomycin arabinoside, also known as this compound, is a useful research compound. Its molecular formula is C8H10IN3O5 and its molecular weight is 353.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Imaging of Tumor Hypoxia
IAZA is predominantly used as a radiotracer for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It allows for the non-invasive assessment of hypoxic regions in various malignancies.
- Mechanism : Iodoazomycin arabinoside is metabolically trapped in hypoxic cells, leading to higher retention in these areas compared to normoxic tissues. This property facilitates the visualization of tumor microenvironments that are resistant to radiation therapy and chemotherapy .
- Clinical Studies : Research has demonstrated that IAZA can effectively identify hypoxic regions in solid tumors, including breast cancer and glioblastomas. In one pilot study involving patients with advanced malignancies, IAZA was shown to provide significant insights into tumor hypoxia, which correlated with treatment resistance .
Therapeutic Applications
Beyond imaging, IAZA has potential therapeutic implications, particularly in combination with radiotherapy.
- Radiotherapy Enhancement : Due to its selective accumulation in hypoxic tumor regions, IAZA may enhance the efficacy of radiotherapy by sensitizing these areas to radiation damage. This application is particularly relevant in treating tumors that exhibit significant hypoxic characteristics .
- Case Studies : In animal model studies, the administration of radioiodinated IAZA demonstrated improved tumor control when used alongside radiation therapy, suggesting its role as an adjunct treatment .
Pharmacokinetics and Dosimetry
The pharmacokinetics of IAZA have been extensively studied to optimize its clinical application. Following intravenous administration, IAZA exhibits a bi-exponential decline in plasma concentration, characterized by a rapid distribution phase followed by a slower elimination phase. This pharmacokinetic profile supports its use as an imaging agent within a specific time frame post-injection .
Parameter | Value |
---|---|
Distribution Half-life | 1.2 ± 0.15 min |
Elimination Half-life | 195 ± 34 min |
Tumor-to-blood ratio | Up to 8.7 at 8 hours |
Eigenschaften
CAS-Nummer |
138172-12-0 |
---|---|
Molekularformel |
C8H10IN3O5 |
Molekulargewicht |
353.09 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-2-((125I)iodanylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7-/m1/s1/i9-2 |
InChI-Schlüssel |
FWNOUYXMHAJQMU-DFAKLWRTSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
Isomerische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@H]([C@@H]([C@H](O2)C[125I])O)O |
Kanonische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
Key on ui other cas no. |
138172-12-0 |
Synonyme |
1-(5-iodo-5-deoxy-beta-arabinofuranosyl)-2-nitroimidazole IAZA iodoazomycin arabinoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.